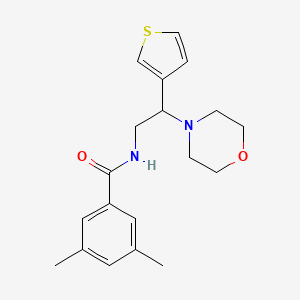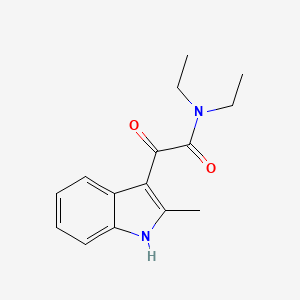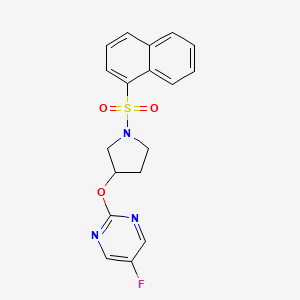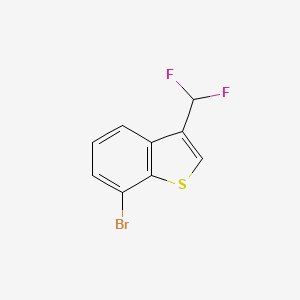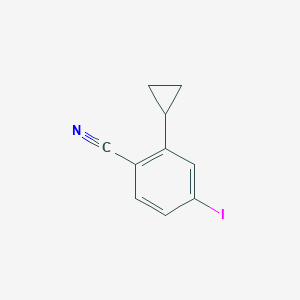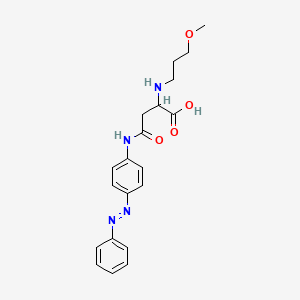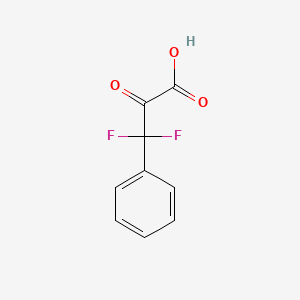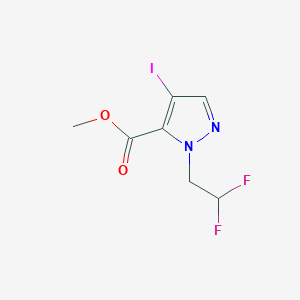
methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by halogenation to introduce the iodine atom. The difluoroethyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodine dioxide.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a de-iodinated product.
Substitution: The difluoroethyl group can be substituted with other functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, with conditions tailored to the specific reagents used.
Major Products Formed:
Oxidation Products: Iodates, iodine dioxide, and other iodine-containing compounds.
Reduction Products: De-iodinated pyrazole derivatives.
Substitution Products: Derivatives with different functional groups replacing the difluoroethyl moiety.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate can be employed in the study of enzyme inhibition and receptor binding. Its iodine atom can be useful in radiolabeling studies for tracking biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties may offer advantages in various manufacturing processes.
作用机制
The mechanism by which methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate: Similar structure but lacks the iodine atom.
Methyl 1-(2,2-dichloroethyl)-4-iodo-1H-pyrazole-5-carboxylate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 1-(2,2-difluoroethyl)-4-bromo-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Uniqueness: Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to similar compounds
属性
IUPAC Name |
methyl 2-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-14-7(13)6-4(10)2-11-12(6)3-5(8)9/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYPFQBXJRNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
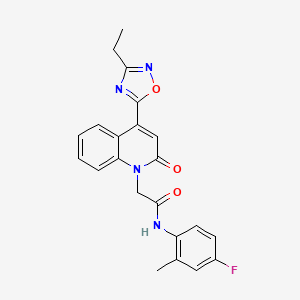
![N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2791808.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2791809.png)
![3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole](/img/structure/B2791811.png)
![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)
![2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2791813.png)
